2-Amino-4-methyl-6-phenyl-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-methyl-6-phenyl-1,3,5-triazine is an organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of an amino group at the second position, a methyl group at the fourth position, and a phenyl group at the sixth position of the triazine ring. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyanuric chloride with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of chlorine atoms by amino groups.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced reactors and purification techniques, such as crystallization and distillation, is common in industrial settings to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-methyl-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include substituted triazines, hydroxylated derivatives, and reduced forms of the original compound. These products often exhibit unique properties and find applications in various fields.
Scientific Research Applications
2-Amino-4-methyl-6-phenyl-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its derivatives are often explored for their potential as catalysts and ligands in various chemical reactions.
Biology: The compound and its derivatives are studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research into the medicinal applications of this compound focuses on its potential as a therapeutic agent. Its derivatives are investigated for their efficacy in treating various diseases.
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it a valuable component in these processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, its derivatives have been shown to inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
- 2-Amino-4-methyl-6-methoxy-1,3,5-triazine
- 2-Amino-4-methyl-6-chloro-1,3,5-triazine
- 2-Amino-4-methyl-6-ethyl-1,3,5-triazine
Comparison: Compared to its similar compounds, 2-Amino-4-methyl-6-phenyl-1,3,5-triazine is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. The phenyl group enhances the compound’s stability and reactivity, making it more suitable for certain applications. Additionally, the phenyl group can influence the compound’s biological activity, potentially leading to more potent therapeutic effects.
Properties
IUPAC Name |
4-methyl-6-phenyl-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-7-12-9(14-10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXHEJIGZKADPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)N)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274558 |
Source
|
Record name | 2-Amino-4-methyl-6-phenyl-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1853-91-4 |
Source
|
Record name | 4-Methyl-6-phenyl-1,3,5-triazin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1853-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-methyl-6-phenyl-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.